Fmoc-3-(9-anthryl)-D-alanine
Overview
Description
Fmoc-3-(9-anthryl)-D-alanine is a derivative of alanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. The compound also features an anthryl group attached to the beta carbon of the alanine. This compound is primarily used in peptide synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(9-anthryl)-D-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Anthryl Group: The anthryl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the Fmoc-protected D-alanine with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-alanine and Fmoc-chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(9-anthryl)-D-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The anthryl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Deprotected Alanine: Removal of the Fmoc group yields 3-(9-anthryl)-D-alanine.
Substituted Anthryl Derivatives: Substitution reactions yield various anthryl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Fmoc-3-(9-anthryl)-D-alanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The anthryl group can act as a fluorescent probe, providing insights into molecular dynamics.
Medicine
In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its unique structure allows for the development of compounds with specific biological activities.
Industry
Industrially, this compound is used in the synthesis of complex peptides and proteins. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-3-(9-anthryl)-D-alanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The anthryl group can interact with other molecules through π-π interactions, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(9-anthryl)-L-alanine: The L-enantiomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-3-(9-anthryl)-glycine: A similar compound with glycine instead of alanine, offering different flexibility and reactivity.
Fmoc-3-(9-anthryl)-serine: Contains a hydroxyl group, providing additional sites for reactions.
Uniqueness
Fmoc-3-(9-anthryl)-D-alanine is unique due to its specific stereochemistry and the presence of both the Fmoc and anthryl groups
Properties
IUPAC Name |
(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRHZZGDZRSHK-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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